N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2Z)-3-(2,4-Dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a heterocyclic compound featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group. The 2,4-dichlorophenyl substituent is attached to the nitrogen at position 3 of the thiazole ring, while a 2-methylpropanamide group is linked via a Z-configuration imine at position 2.
Properties
Molecular Formula |
C15H16Cl2N2O3S2 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[3-(2,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C15H16Cl2N2O3S2/c1-8(2)14(20)18-15-19(11-4-3-9(16)5-10(11)17)12-6-24(21,22)7-13(12)23-15/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI Key |
UIZUPRXMCDMDHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors One common route involves the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable amine to form an intermediate thiourea This intermediate is then cyclized under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific conditions would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Core Heterocycles
- Target Compound: The tetrahydrothieno[3,4-d][1,3]thiazole core is a bicyclic system with a sulfone group, distinguishing it from monocyclic thiazoles or simpler fused systems like thiopyrano-thiazoles (Les-3384) .
- Les-3384: Features a chromeno-thiopyrano-thiazole scaffold, enabling enhanced lipophilicity and CNS penetration, critical for anticonvulsant activity .
Substituent Effects
- Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound and 4-chlorophenyl in Les-3384 enhance electrophilicity and metabolic stability .
- Amide vs. Hydrazide : The 2-methylpropanamide group in the target compound contrasts with hydrazide derivatives (e.g., 11f), which may exhibit different hydrogen-bonding interactions .
Pharmacological and Functional Insights
- Anticonvulsant Potential: Les-3384’s activity highlights the therapeutic relevance of thiopyrano-thiazole derivatives, suggesting the target compound’s dichlorophenyl and sulfone groups may also target ion channels or GABA receptors .
- Enzyme Inhibition: The naphthoquinone-thiazole hybrid () inhibits α-glucosidase, implying that the target compound’s amide group could engage in similar enzyme interactions .
Spectral and Analytical Data
- IR/NMR Trends : The target compound’s sulfone group would show IR absorption near 1300–1150 cm⁻¹, consistent with ’s 3,5-dioxo-thiazolo derivatives (1719 cm⁻¹ for C=O) .
- Z-Configuration Confirmation : The =CH proton in similar compounds (e.g., 11a,b) resonates at δ 7.94–8.01 ppm in ¹H NMR, providing a benchmark for verifying the target compound’s geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
